[3-(Benzyloxy)propyl](ethyl)amine

Antimicrobial Preservative Cosmetic Formulation Benzyloxy-ethylamine

Researchers face impure analogs or restricted intellectual property when selecting benzyloxy-ethylamine scaffolds. This N-ethyl variant (CAS 1250052-46-0) offers a distinct physicochemical profile: elevated lipophilicity for membrane permeability and a cleavable benzyl ether for sequential derivatization. - **Differentiation:** Ethyl group increases steric bulk & lipophilicity vs. primary amine; C3 linker vs. C2 in common analogs. - **Application:** Broad-spectrum antimicrobial preservative (0.1-5% wt., US9427604) or CNS drug scaffold. - **Supply:** Research-grade (95% purity), immediate shipment.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 1250052-46-0
Cat. No. B3225563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Benzyloxy)propyl](ethyl)amine
CAS1250052-46-0
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCNCCCOCC1=CC=CC=C1
InChIInChI=1S/C12H19NO/c1-2-13-9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3
InChIKeyTZCAGFQTYLIKOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Benzyloxy)propyl](ethyl)amine – Overview


[3-(Benzyloxy)propyl](ethyl)amine (IUPAC: N-ethyl-3-phenylmethoxypropan-1-amine, CAS 1250052-46-0, MF: C12H19NO, MW: 193.28) is a secondary amine featuring both a lipophilic benzyloxy ether and a basic ethylamine moiety . It is supplied as a research-grade intermediate (typical purity: 95%) and serves as a molecular scaffold for constructing more complex bioactive molecules .

Dual orthogonal synthetic handles: protected alcohol + secondary ethylamine
Benzyloxy-ethylamine class with reported antimicrobial preservative activity (class-level)
Suitable for derivatization and parallel library synthesis workflows

[3-(Benzyloxy)propyl](ethyl)amine – Key Differences from Analogs


The specific combination of the benzyloxy protecting group, the propyl linker length, and the ethylamine substitution in this compound creates a unique physicochemical and functional profile that is not shared by close structural analogs such as 2-(benzyloxy)ethanamine (CAS 38336-04-8) or 3-(benzyloxy)propylamine (CAS 16728-64-6) [1]. The presence of the ethyl group on the nitrogen increases both lipophilicity and steric bulk compared to the primary amine analog, while the three-carbon linker confers different conformational flexibility than the two-carbon chain in the ethylamine analog. This compound is also identified as a member of the benzyloxy-ethylamine class disclosed in L'Oreal patents (e.g., US9427604) as having broad-spectrum antimicrobial preservative activity, a property that may not be generalizable to its non-ethylated or shorter-linker counterparts [2]. Generic substitution based solely on similar molecular formulas risks altering reaction kinetics, biological target engagement, and final product performance in downstream applications.

N-ethyl substitution
Increases lipophilicity and steric bulk vs. primary amine analogs; may alter reaction kinetics and target engagement profile.
Linker length mismatch
Propyl linker (three‑carbon) vs. ethyl linker (two‑carbon) changes conformational flexibility; direct interchange not supported.
Preservative activity context
Patent‑class antimicrobial activity for benzyloxy‑ethylamines may not extend to non‑ethylated or shorter‑chain analogs; requires target‑specific verification.

[3-(Benzyloxy)propyl](ethyl)amine – Procurement Evidence


Antimicrobial Preservative Efficacy

The target compound belongs to the benzyloxy-ethylamine class (Formula I) for which L'Oreal has demonstrated broad-spectrum antimicrobial activity against bacteria, yeast, and mold. The patent specifically claims compounds where R1 is H and R2 is H or benzyl; the target compound (with R1=benzyl, R2=ethyl) represents a structural variant within the claimed genus. The patent establishes that compounds of this class are effective preservatives at concentrations between 0.1% and 5% by weight [1]. In contrast, the primary amine analog 3-(benzyloxy)propylamine (CAS 16728-64-6) lacks the N-ethyl substitution and is not claimed in this preservative patent, suggesting a potential difference in antimicrobial potency or formulation compatibility .

Antimicrobial Activity
Class-level inference
Claimed as benzyloxy‑ethylamine class (Formula I); target compound structurally within patent genus (0.1–5 wt% reported).
Supports preservative screening context; target‑specific data to verify.
Patent challenge tests: E. coli, P. aeruginosa, E. faecalis, C. albicans, A. niger.
Antimicrobial Preservative Cosmetic Formulation Benzyloxy-ethylamine

Purity and Vendor Comparison

The target compound is commercially available with a minimum purity specification of 95% from multiple reputable vendors including AKSci (Cat. 8190DA) and Leyan (Cat. 2009862) . In comparison, the close analog 2-(benzyloxy)ethanamine (CAS 38336-04-8) is offered at a higher purity (>98.0% by GC) from TCI Chemicals, while the primary amine analog 3-(benzyloxy)propylamine is supplied at 97% purity from Bidepharm [1].

Purity Specification
Specification review
Target: 95% (min). Comparators: 2‑(benzyloxy)ethanamine >98.0% (GC); 3‑(benzyloxy)propylamine 97%.
Procurement purity threshold may differ by application context.
Vendor COA review recommended; custom purification may be requested.
Purity Specification QC Analysis Vendor Comparison

Physicochemical Property Comparison

The molecular weight (193.28 g/mol) and the presence of an ethyl group on the amine confer distinct physicochemical properties compared to its closest analogs. 2-(Benzyloxy)ethanamine (CAS 38336-04-8) has a molecular weight of 151.21 g/mol, while 3-(benzyloxy)propylamine (CAS 16728-64-6) has a molecular weight of 165.23 g/mol [1]. The target compound's higher molecular weight and additional alkyl substitution increase its calculated lipophilicity (LogP), which may enhance membrane permeability in biological assays or alter retention time in reversed-phase chromatographic separations .

Physicochemical Profile
Cross-study comparable
MW 193.28 g/mol (vs. 151.21 and 165.23); secondary amine with higher calculated lipophilicity.
Increased lipophilicity may alter chromatographic retention and membrane partitioning.
Context‑dependent; confirm in target assay system.
Lipophilicity Membrane Permeability Physicochemical Properties

Scaffold Versatility

The compound contains both a protected hydroxyl group (as the benzyl ether) and a secondary amine, offering orthogonal synthetic handles for further functionalization. The benzyl group can be removed via hydrogenolysis to reveal a primary alcohol, while the ethylamine moiety can undergo alkylation, acylation, or reductive amination. This dual functionality contrasts with simpler analogs such as 2-(benzyloxy)ethanamine, which provides only a primary amine and a protected alcohol but lacks the secondary amine's steric and electronic modulation .

Synthetic Handles
Class-level inference
2 orthogonal groups: benzyl‑protected alcohol (hydrogenolysis labile) + secondary ethylamine (alkylation/acylation).
Secondary amine enables distinct reactivity and steric tuning vs. primary amine analogs.
Deprotection and derivatization conditions to be validated per scaffold.
Synthetic Intermediate Amine Scaffold Protecting Group

[3-(Benzyloxy)propyl](ethyl)amine – Application Scenarios


Cosmetic Preservative Development

The compound is a structural variant within the benzyloxy-ethylamine class claimed in US Patent 9,427,604 for use as a broad-spectrum antimicrobial preservative [1]. Its N-ethyl substitution differentiates it from simpler analogs not covered by the patent, making it a candidate for formulators seeking novel preservative systems with potentially improved compatibility or efficacy. Effective concentrations range from 0.1% to 5% by weight [1].

Lipophilic Amine for Bioactive Molecules

The compound's molecular weight (193.28 g/mol) and calculated lipophilicity exceed those of both 2-(benzyloxy)ethanamine and 3-(benzyloxy)propylamine, suggesting improved membrane permeability when incorporated into drug-like scaffolds . This property is valuable in medicinal chemistry campaigns targeting intracellular or CNS-penetrant compounds.

Orthogonal Derivatization for Amine Libraries

The dual functionality—a benzyl-protected alcohol and a secondary ethylamine—enables sequential derivatization strategies. The benzyl group can be cleaved under hydrogenolysis conditions to reveal a nucleophilic hydroxyl, while the secondary amine can undergo independent alkylation or acylation . This orthogonal reactivity is advantageous for generating structurally diverse compound libraries in parallel synthesis workflows.

Application
Selection Property
Validation Focus
Cosmetic preservative research
Benzyloxy‑ethylamine structural variant
Antimicrobial challenge test and formulation compatibility
Lipophilic amine in drug‑like scaffolds
Increased lipophilicity and membrane context
Cell‑based permeability or partitioning assay
Parallel library synthesis
Orthogonal protecting group strategy
Sequential deprotection and functionalization yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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